L-Theanine
Overview
Description
L-Theanine is an amino acid primarily found in green and black tea, and some mushrooms . It is known to help ease anxiety, stress, and reduce insomnia . It is also associated with effects such as the enhancement of relaxation and the improvement of concentration and learning ability .
Synthesis Analysis
L-Theanine is naturally found in the tea plant (Camellia sinensis) and contributes to the favorable taste of tea . It has been chemically and biologically synthesized, and techniques to isolate theanine from natural sources remain an important area of research . Nowadays, L-Theanine is mass-produced by plant extraction, chemical synthesis, or enzymatic transformation in factories .
Molecular Structure Analysis
L-Theanine has a molecular formula of C7H14N2O3 . It contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
While theanine has been chemically and biologically synthesized, techniques to isolate theanine from natural sources remain an important area of research . A first attempt of stable isotope ratio analysis characterization of the possible synthetic adulterant L-theanine (δ13C of -14.3 ± 1.5‰), obtained from vegetable substrates with C4 photosynthetic cycle, and of the more expensive natural L-theanine (δ13C of -24.4 ± 1.3‰), extracted from Camellia sinensis plants with C3 photosynthetic cycle, is reported .
Physical And Chemical Properties Analysis
L-Theanine is typically a white, crystalline powder or fine, needle-like crystals . It is soluble in water, which makes it easy to extract from tea leaves when making tea . L-Theanine has a melting point in the range of approximately 202-215°C (396-419°F) .
Scientific Research Applications
Stress Reduction : L-Theanine intake significantly reduces psychological and physiological stress responses. It can decrease heart rate and salivary immunoglobulin A responses during stress. This is likely due to an attenuation of sympathetic nervous activation (Kimura, Ozeki, Juneja, & Ohira, 2007).
Cognitive and Mood Effects : L-Theanine can improve mood responses to stress and may affect cognitive performance and brain activity. It has been found to reduce subjective stress and salivary cortisol response to stressors, and increases resting state alpha oscillatory activity, particularly in individuals with higher trait anxiety (White, de Klerk, Woods, Gondalia, Noonan, & Scholey, 2016).
Neuroprotective Effects : L-Theanine may play a role in central nervous system disorders. It has been shown to modulate various anti-neoplastic agents by increasing their bioavailability in tumor cells, and exhibits neuroprotective roles in conditions like Alzheimer's and other dementias (Sharma, Joshi, & Gulati, 2018).
Improving Learning and Memory : Animal studies suggest that L-Theanine increases brain serotonin, dopamine, GABA levels and could potentially improve learning and memory. Its neuropharmacology indicates a possible cognitive enhancing agent (Nathan, Lu, Gray, & Oliver, 2006).
Therapeutic Effects in Animal Models : L-Theanine has shown various therapeutic effects in animal models, including improvements in brain and gastrointestinal function, antihypertensive effects, and improved immune function. These findings underscore the need for human trials to explore its potential metabolic health benefits (Williams, Sergi, Mckune, Georgousopoulou, Mellor, & Naumovski, 2019).
Biological Production : The biological production of L-Theanine has gained attention due to its limited natural availability and the complexity of chemical synthesis. Various bacterial enzymes have been identified that can produce L-Theanine (Mu, Zhang, & Jiang, 2015).
Medicinal Value and Applications in Humans : L-Theanine's bioactive constituents, including its influence on caffeine, polyphenols, and flavonoids, contribute to its medicinal values. It has applications in treating various disorders in humans, with a significant impact on health (Saeed, Naveed, Arif, Kakar, Manzoor, Abd El-Hack, Alagawany, Tiwari, Khandia, Munjal, Karthik, Dhama, Iqbal, Dadar, & Sun, 2017).
Gastrointestinal and Liver Protective Effects : L-Theanine shows protective effects against gastrointestinal stress and liver damage. It has been observed to enhance the synthesis of glutamine and stabilize the intestinal tract, along with reducing inflammation and oxidative stress (Liu, Gong, Lin, Xu, Zhang, Zhang, Li, Chen, & Xiao, 2020).
Safety And Hazards
L-Theanine is generally considered safe and well-tolerated when taken at appropriate doses . In general, it’s recommended that you don’t exceed 500 milligrams (mg) a day . Most healthy adults can take between 200 mg and 500 mg a day . But like any supplement, it may cause side effects, particularly at high doses .
Future Directions
Based on the findings of various studies, L-Theanine incorporated in a food matrix (mango sorbet) demonstrated no reduction in BP or HR and showed no significant parasympathetic interaction as determined by HRV high-frequency band and low-frequency/high-frequency ratio . Further studies should be focused towards the comparison of pure L-Theanine and incorporation within the food matrix to warrant recommendations of L-Theanine alongside food consumption .
For more detailed information, you may want to refer to the relevant papers .
properties
IUPAC Name |
(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184817 | |
Record name | Theanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Theanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
214-216 °C | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
L-theanine (N-ethyl-L-glutamine) or theanine is a major amino acid uniquely found in green tea. L-theanine has been historically reported as a relaxing agent, prompting scientific research on its pharmacology. Animal neurochemistry studies suggest that L-theanine increases brain serotonin, dopamine, GABA levels and has micromolar affinities for AMPA, Kainate and NMDA receptors. In addition has been shown to exert neuroprotective effects in animal models possibly through its antagonistic effects on group 1 metabotrophic glutamate receptors. Behavioural studies in animals suggest improvement in learning and memory. Overall, L-theanine displays a neuropharmacology suggestive of a possible neuroprotective and cognitive enhancing agent and warrants further investigation in animals and humans., In an investigation of the mechanisms of the neuroprotective effects of theanine (gamma-glutamylethylamide) in brain ischemia, inhibition by theanine of the binding of [(3)H](RS)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), [(3)H]kainate, and [(3)H](E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1-H-indole-2-carboxylic acid (MDL 105,519) to glutamate receptors was studied in terms of its possible inhibiting effects on the three receptor subtypes (AMPA, kainate, and NMDA glycine), with rat cortical neurons. Theanine bound the three receptors, but its IC50 of theanine was 80- to 30,000-fold less than that of L-glutamic acid., In this study, the inhibitory effect of L-theanine, an amino acid derivative of tea, on the rewarding effects of nicotine and its underlying mechanisms of action were studied. We found that L-theanine inhibited the rewarding effects of nicotine in a conditioned place preference (CPP) model of the mouse and reduced the excitatory status induced by nicotine in SH-SY5Y cells to the same extent as the nicotine receptor inhibitor dihydro-beta-erythroidine (DHbetaE). Further studies using high performance liquid chromatography, western blotting and immunofluorescence staining analyses showed that L-theanine significantly inhibited nicotine-induced tyrosine hydroxylase (TH) expression and dopamine production in the midbrain of mice. L-theanine treatment also reduced the upregulation of the a(4), beta(2) and a(7) nicotine acetylcholine receptor (nAChR) subunits induced by nicotine in mouse brain regions that related to the dopamine reward pathway, thus decreasing the number of cells that could react to nicotine. In addition, L-theanine treatment inhibited nicotine-induced c-Fos expression in the reward circuit related areas of the mouse brain. Knockdown of c-Fos by siRNA inhibited the excitatory status of cells but not the upregulation of TH induced by nicotine in SH-SY5Y cells. Overall, the present study showed that L-theanine reduced the nicotine-induced reward effects via inhibition of the nAChR-dopamine reward pathway. These results may offer new therapeutic strategies for treatment of tobacco addiction., L-theanine, previously shown to penetrate the blood-brain barrier through the leucine-preferring transport system, has been demonstrated to produce significant increases in serotonin and/or dopamine concentrations in the brain principally in the striatum, hypothalamus and hippocampus., For more Mechanism of Action (Complete) data for Theanine (9 total), please visit the HSDB record page. | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Theanine | |
Color/Form |
White crystals from ethanol + water | |
CAS RN |
3081-61-6 | |
Record name | L-Theanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3081-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Theanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Theanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Theanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THEANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8021PR16QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Theanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174.20, 217 - 218 °C | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Theanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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